![molecular formula C15H16N2O5 B14307069 1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione CAS No. 114912-57-1](/img/structure/B14307069.png)
1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione typically involves the reaction of piperazine derivatives with acetylating agents and 2,5-dimethoxybenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of specific catalysts to achieve the desired transformations. Major products formed from these reactions include substituted piperazines, alcohols, amines, and carboxylic acids.
Scientific Research Applications
1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-inflammatory, analgesic, or antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione can be compared with other similar compounds, such as:
- 1-Acetyl-3-[(2,4-dimethoxyphenyl)methylidene]piperazine-2,5-dione
- 1-Acetyl-3-[(2,6-dimethoxyphenyl)methylidene]piperazine-2,5-dione
- 1-Acetyl-3-[(3,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione
These compounds share similar structural features but differ in the position of the methoxy groups on the aromatic ring. The unique arrangement of these groups in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
114912-57-1 |
|---|---|
Molecular Formula |
C15H16N2O5 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
1-acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C15H16N2O5/c1-9(18)17-8-14(19)16-12(15(17)20)7-10-6-11(21-2)4-5-13(10)22-3/h4-7H,8H2,1-3H3,(H,16,19) |
InChI Key |
JFIXWPILWOMXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=O)NC(=CC2=C(C=CC(=C2)OC)OC)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


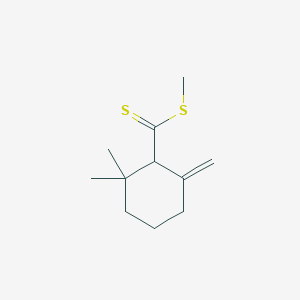
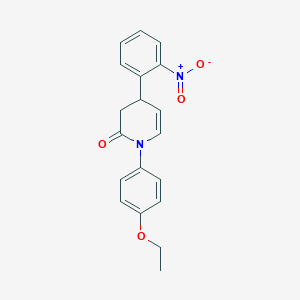

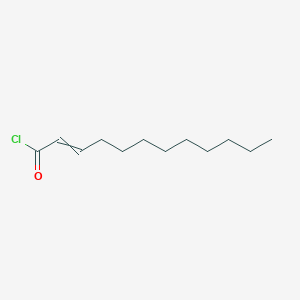
![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)
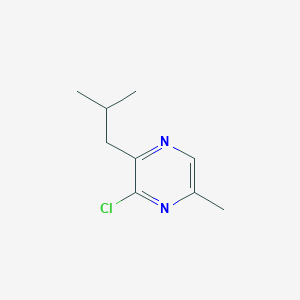
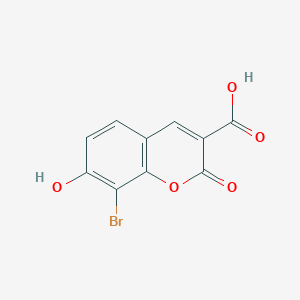
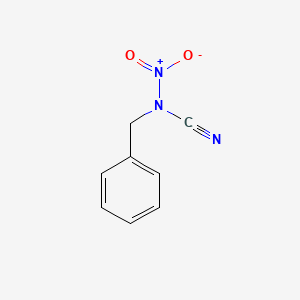
-lambda~5~-arsane](/img/structure/B14307048.png)
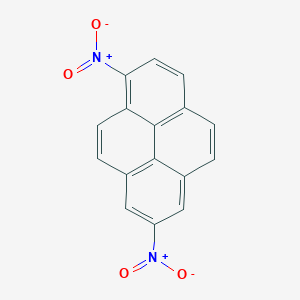
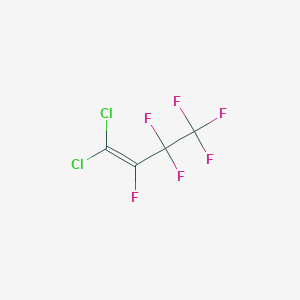
![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
phosphanium bromide](/img/structure/B14307084.png)

